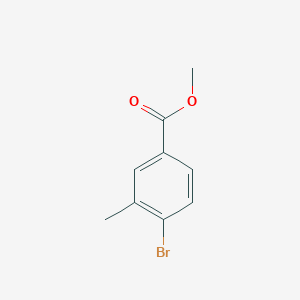

4-Bromo-3-metilbenzoato de metilo

Descripción general

Descripción

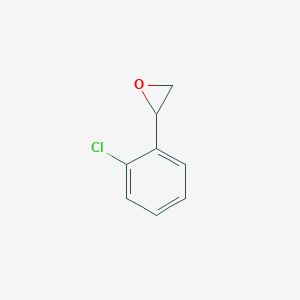

Methyl 4-bromo-3-methylbenzoate, an aromatic ester, undergoes Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl.

Aplicaciones Científicas De Investigación

Síntesis orgánica

4-Bromo-3-metilbenzoato de metilo: es un bloque de construcción valioso en la síntesis orgánica. Es particularmente útil en las reacciones de acoplamiento de Suzuki, donde se puede usar para crear compuestos biarilicos . Esta reacción es fundamental para la construcción de moléculas orgánicas complejas que a menudo se encuentran en productos farmacéuticos y materiales orgánicos.

Química medicinal

En química medicinal, este compuesto sirve como materia prima para la síntesis de varios intermediarios de fármacos. Sus grupos funcionales bromo y éster lo convierten en un precursor versátil para sintetizar moléculas complejas, como el ácido (-)-martinélico, que tiene posibles aplicaciones terapéuticas .

Ciencia de materiales

This compound: juega un papel en el desarrollo de nuevos materiales. Por ejemplo, se puede usar para sintetizar ácido 4-bromo-3-vinilbenzoico, que podría ser un monómero para crear nuevos polímeros con propiedades específicas para aplicaciones industriales .

Química analítica

Este compuesto también se utiliza en química analítica como un estándar o material de referencia. Sus propiedades bien definidas permiten la calibración de instrumentos analíticos y la validación de métodos analíticos, asegurando mediciones precisas y confiables .

Estudios ambientales

Si bien no hay información directa sobre el uso de This compound en estudios ambientales, los compuestos relacionados a menudo se usan en el estudio del control de la contaminación y la remediación ambiental. Sus propiedades químicas podrían convertirlo en un candidato para estudiar procesos de degradación o como trazador en sistemas ambientales .

Aplicaciones industriales

En el sector industrial, el This compound se utiliza como intermedio en la síntesis de diversos productos químicos. Su reactividad con otros compuestos orgánicos lo convierte en un componente valioso en la fabricación de tintes, fragancias y otros productos químicos especiales .

Safety and Hazards

Methyl 4-bromo-3-methylbenzoate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It should be stored in a well-ventilated place and kept container tightly closed .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl 4-bromo-3-methylbenzoate is an aromatic ester

Mode of Action

Methyl 4-bromo-3-methylbenzoate undergoes Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds.

Biochemical Pathways

The suzuki coupling reaction it undergoes can lead to the formation of biaryl compounds . Biaryl compounds are often key structures in various biologically active compounds, including pharmaceuticals and natural products.

Result of Action

The compound can serve as a starting material in the total synthesis of (-)-martinellic acid , a naturally occurring compound with potential biological activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-bromo-3-methylbenzoate. For instance, it should be stored in a sealed container in a dry, room temperature environment . Exposure to moisture or high temperatures could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

methyl 4-bromo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZTYNPAPQKIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391150 | |

| Record name | Methyl 4-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148547-19-7 | |

| Record name | Methyl 4-bromo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-3-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

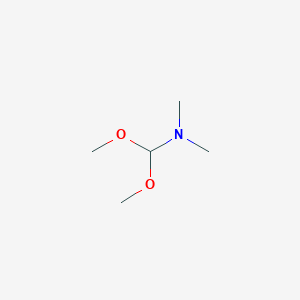

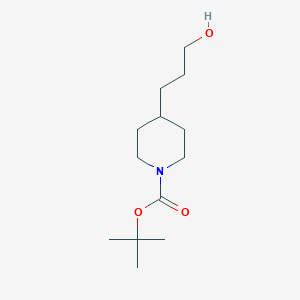

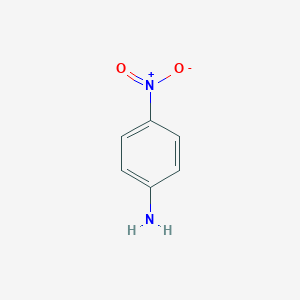

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 4-bromo-3-methylbenzoate in the synthesis of (-)-martinellic acid?

A1: Methyl 4-bromo-3-methylbenzoate serves as the starting material in the synthesis of (-)-martinellic acid, a naturally occurring pyrrolo[3,2-c]quinoline alkaloid []. The researchers were able to achieve the total synthesis of (-)-martinellic acid from this commercially available compound in a shorter and more efficient way than previous methods [].

Q2: Are there alternative synthetic routes to (-)-martinellic acid that do not utilize Methyl 4-bromo-3-methylbenzoate?

A2: While the abstract doesn't delve into other synthetic routes, it does mention that this new method using Methyl 4-bromo-3-methylbenzoate is advantageous due to its fewer steps and improved overall yield compared to previous syntheses []. This suggests that alternative routes likely exist but may be less efficient or practical.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)